molecular formula C8H18Si B12441991 Silane, trimethyl-4-pentenyl- CAS No. 763-21-3

Silane, trimethyl-4-pentenyl-

Cat. No.: B12441991
CAS No.: 763-21-3
M. Wt: 142.31 g/mol
InChI Key: QTESGPNZFRKIGD-UHFFFAOYSA-N
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Description

Silane, trimethyl-4-pentenyl-: is an organosilicon compound with the molecular formula C8H18Si . It is characterized by the presence of a silicon atom bonded to three methyl groups and a 4-pentenyl group. This compound is often used in various chemical reactions and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Silane, trimethyl-4-pentenyl- can be synthesized through several methods. One common approach involves the hydrosilylation of 4-pentene with trimethylsilane in the presence of a platinum catalyst. The reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure, making it an efficient and straightforward process.

Industrial Production Methods: In industrial settings, the production of silane, trimethyl-4-pentenyl- often involves large-scale hydrosilylation reactions. The use of continuous flow reactors and advanced catalytic systems ensures high yields and purity of the final product. The process is optimized to minimize waste and energy consumption, making it environmentally friendly.

Chemical Reactions Analysis

Types of Reactions: Silane, trimethyl-4-pentenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanols or siloxanes.

    Reduction: It can be reduced to form simpler silanes.

    Substitution: The 4-pentenyl group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like halides, amines, and alcohols can react with the 4-pentenyl group under mild conditions.

Major Products Formed:

    Oxidation: Silanols and siloxanes.

    Reduction: Simpler silanes.

    Substitution: Various substituted silanes depending on the nucleophile used.

Scientific Research Applications

Silane, trimethyl-4-pentenyl- has numerous applications in scientific research, including:

    Chemistry: It is used as a precursor in the synthesis of complex organosilicon compounds and as a reagent in hydrosilylation reactions.

    Biology: The compound is utilized in the modification of biomolecules and surfaces for enhanced biocompatibility.

    Medicine: It is explored for drug delivery systems and as a component in medical devices.

    Industry: Silane, trimethyl-4-pentenyl- is employed in the production of advanced materials, coatings, and adhesives due to its excellent bonding properties.

Mechanism of Action

The mechanism by which silane, trimethyl-4-pentenyl- exerts its effects involves the interaction of the silicon atom with various molecular targets. The silicon atom can form strong bonds with oxygen, nitrogen, and carbon atoms, facilitating the formation of stable compounds. The 4-pentenyl group provides additional reactivity, allowing for further functionalization and modification of the compound.

Comparison with Similar Compounds

    Trimethylsilane: Similar in structure but lacks the 4-pentenyl group.

    Tetramethylsilane: Contains four methyl groups bonded to silicon.

    Vinyltrimethylsilane: Contains a vinyl group instead of a 4-pentenyl group.

Uniqueness: Silane, trimethyl-4-pentenyl- is unique due to the presence of the 4-pentenyl group, which imparts additional reactivity and versatility in chemical reactions. This makes it a valuable compound in various applications where other silanes may not be as effective.

Properties

CAS No.

763-21-3

Molecular Formula

C8H18Si

Molecular Weight

142.31 g/mol

IUPAC Name

trimethyl(pent-4-enyl)silane

InChI

InChI=1S/C8H18Si/c1-5-6-7-8-9(2,3)4/h5H,1,6-8H2,2-4H3

InChI Key

QTESGPNZFRKIGD-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)CCCC=C

Origin of Product

United States

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